molecular formula C18H14N6O2 B14618041 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline CAS No. 60602-38-2

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline

Katalognummer: B14618041
CAS-Nummer: 60602-38-2
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: JSBOQCQIOOVXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is an organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its applications in dyeing and pigmentation due to its intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline typically involves a multi-step process starting from aniline. The initial step involves the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt undergoes a coupling reaction with another molecule of aniline to form the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Reduction: 4-[(E)-{4-[(E)-(4-Aminophenyl)diazenyl]phenyl}diazenyl]aniline.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline involves its interaction with molecular targets through its azo groups. These groups can undergo reversible reduction and oxidation, allowing the compound to act as a redox mediator. The compound’s ability to form stable radicals also contributes to its reactivity and effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but with different substitution patterns.

    Disodium 5-[(E)-{4’-[(E)-{4-[(E)-(2,5-diamino-4-[(E)-{3-[(E)-(2,4-diaminophenyl)diazenyl]phenyl}diazenyl]phenyl}diazenyl]-2-sulfo-1-naphthyl}diazenyl]-4-biphenylyl}diazenyl]-2-oxidobenzoate: A more complex azo compound with additional functional groups.

Uniqueness

4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline is unique due to its specific arrangement of azo groups and nitro substituents, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dyeing and pigmentation applications .

Eigenschaften

CAS-Nummer

60602-38-2

Molekularformel

C18H14N6O2

Molekulargewicht

346.3 g/mol

IUPAC-Name

4-[[4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]aniline

InChI

InChI=1S/C18H14N6O2/c19-13-1-3-14(4-2-13)20-21-15-5-7-16(8-6-15)22-23-17-9-11-18(12-10-17)24(25)26/h1-12H,19H2

InChI-Schlüssel

JSBOQCQIOOVXAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.